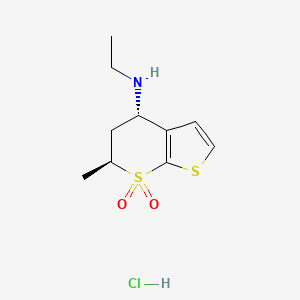![molecular formula C25H27N9O8S2 B13410940 (6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 951322-14-8](/img/structure/B13410940.png)
(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoperazone is a third-generation cephalosporin antibiotic, marketed under the name Cefobid. It is known for its broad-spectrum activity against various bacterial infections, including those caused by Pseudomonas aeruginosa, which are often resistant to other antibiotics. Cefoperazone was patented in 1974 and approved for medical use in 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefoperazone is synthesized through a series of chemical reactions involving the formation of its core beta-lactam structure. The process typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains to enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the beta-lactam ring .
Industrial Production Methods
Industrial production of cefoperazone involves the reaction of cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, filtration, and drying steps to obtain cefoperazone sodium as the final product. The production method ensures high purity and yield of the antibiotic .
Chemical Reactions Analysis
Types of Reactions
Cefoperazone undergoes various chemical reactions, including:
Oxidation: Cefoperazone can be oxidized under specific conditions, leading to the formation of sulfoxides.
Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.
Substitution: Substitution reactions involve replacing specific side chains to alter the antibiotic’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Scientific Research Applications
Cefoperazone has a wide range of scientific research applications, including:
Mechanism of Action
Cefoperazone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. The antibiotic is particularly effective against gram-negative bacteria due to its stability against beta-lactamases .
Comparison with Similar Compounds
Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
- Cefepime
Uniqueness
Cefoperazone is unique among cephalosporins due to its high efficacy against Pseudomonas aeruginosa and its ability to be combined with sulbactam to enhance its antibacterial spectrum. Unlike some other cephalosporins, cefoperazone is primarily excreted through the bile, making it suitable for patients with renal impairment .
Properties
CAS No. |
951322-14-8 |
|---|---|
Molecular Formula |
C25H27N9O8S2 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22+/m0/s1 |
InChI Key |
GCFBRXLSHGKWDP-WJONJSRFSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


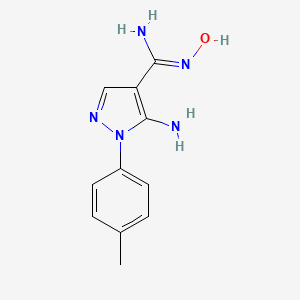
![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)
![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)

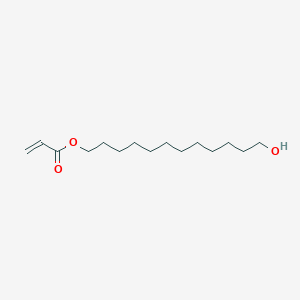
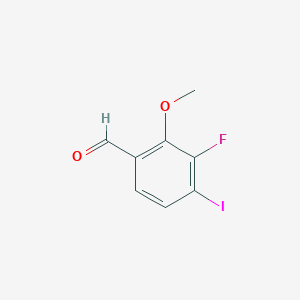
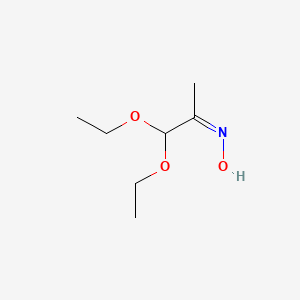
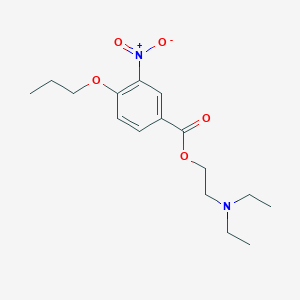

![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
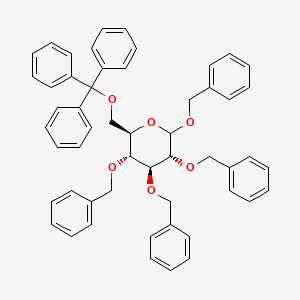
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
